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Compound of Interest

Compound Name: C 175

Cat. No.: B1668177 Get Quote

Audience: Researchers, scientists, and materials engineers.

Introduction: C17500, a beryllium copper alloy also known as CDA 175, is widely utilized in

applications demanding high thermal and electrical conductivity combined with good strength

and hardness.[1][2][3] It belongs to the family of high-conductivity beryllium coppers, which are

characterized by their excellent response to precipitation-hardening treatments.[4] The

electrical resistivity of C175 is a critical parameter that dictates its performance in electrical

connectors, welding electrodes, and other components where efficient current flow is

paramount.[5] Accurate and repeatable measurement of this property is essential for quality

control, material characterization, and research. This document outlines the standard protocol

for measuring the electrical resistivity of C175 using the four-point probe method, in

accordance with ASTM B193.[6][7][8]

Principle of Measurement: The Four-Point Probe Method The four-point probe technique is a

standard method for measuring the resistivity of conductive materials.[9][10] It overcomes the

limitations of two-point measurements by eliminating the influence of contact and spreading

resistance. The method involves bringing four equally spaced, co-linear probes into contact

with a flat sample surface.[11] A constant DC current (I) is passed through the two outer

probes, while the resulting voltage drop (V) is measured across the two inner probes.[11] Since

the voltmeter draws very little current, the resistance of the contacts and the probe wires does

not significantly affect the voltage measurement.
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The volume resistivity (ρ) is then calculated from the measured resistance (R = V/I), the sample

thickness (t), and a geometric correction factor (C.F.).

ρ = (V/I) * t * C.F.

Where:

ρ is the volume resistivity in Ohm-centimeter (Ω·cm)

V is the measured voltage in Volts (V)

I is the applied current in Amperes (A)

t is the sample thickness in centimeters (cm)

C.F. is a dimensionless correction factor that depends on the sample geometry and the

probe spacing. For a thin, large-area sample relative to the probe spacing, this factor

approaches π/ln(2) ≈ 4.532.

Experimental Protocol
This protocol provides a step-by-step methodology for measuring the electrical resistivity of a

C175 alloy sample.

1. Apparatus and Materials:

Four-Point Probe Head: With equally spaced tungsten carbide or similar hard metal tips.

Source Measurement Unit (SMU) or a separate DC Current Source and Voltmeter: Capable

of sourcing a stable current and measuring voltage with high precision (microvolt resolution

recommended).

Sample Holder: To securely hold the C175 sample and ensure good electrical contact with

the probes.

C175 Sample: A flat, smooth sample with a uniform thickness, significantly larger than the

probe spacing.
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Digital Calipers or Micrometer: For accurate measurement of sample thickness.

Cleaning Solvents: Isopropyl alcohol or acetone for sample surface preparation.

Lint-free Wipes.

2. Sample Preparation:

Obtain a C175 sample with a flat, uniform surface. The surface should be free of oxides,

grease, or other contaminants that could interfere with the measurement.

Clean the sample surface thoroughly using a lint-free wipe soaked in isopropyl alcohol or

acetone. Allow the sample to dry completely.

Measure the thickness of the sample at several different points using a micrometer or digital

calipers. Calculate the average thickness (t) and record the value. Ensure the thickness

variation is minimal across the measurement area.

3. Measurement Procedure:

Connect the four-point probe head to the current source and voltmeter. The outer two probes

are connected to the current source, and the inner two probes are connected to the

voltmeter.

Place the prepared C175 sample on the sample holder.

Gently lower the four-point probe head until all four probes make firm and simultaneous

contact with the sample surface.

Set the current source to a suitable value. The current should be high enough to produce a

measurable voltage drop but not so high as to cause sample heating (Joule heating), which

can affect resistivity.[8]

Apply the current and record the voltage reading from the voltmeter. To improve accuracy,

reverse the polarity of the current, measure the corresponding voltage, and use the average

of the absolute values of the two measurements.
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Lift the probe head and reposition it on a different area of the sample. Repeat the

measurement. It is recommended to take at least five measurements at different locations to

ensure the sample is homogeneous and to obtain a reliable average value.

4. Data Calculation and Presentation:

For each measurement, calculate the resistance R = V/I.

Calculate the volume resistivity (ρ) using the formula provided earlier, incorporating the

average thickness (t) and the appropriate geometric correction factor for your setup.

Calculate the average resistivity and the standard deviation from the multiple measurements.

Present the collected and calculated data in a structured table for clarity and easy

comparison.

Data Presentation
All quantitative data should be summarized in a clear, structured table.

Measure
ment
Point

Current
(I) in A

Voltage
(V) in V

Resistanc
e (R) in Ω

Sample
Thicknes
s (t) in cm

Correctio
n Factor
(C.F.)

Calculate
d
Resistivit
y (ρ) in
Ω·cm

1 1.0 0.000052 0.000052 0.20 4.532 4.713e-5

2 1.0 0.000051 0.000051 0.20 4.532 4.622e-5

3 1.0 0.000053 0.000053 0.20 4.532 4.804e-5

4 1.0 0.000052 0.000052 0.20 4.532 4.713e-5

5 1.0 0.000051 0.000051 0.20 4.532 4.622e-5

Average - - - - - 4.695e-5

Std. Dev. - - - - - 7.59e-7

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668177?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Workflow Visualization
The logical flow of the experimental protocol can be visualized as follows:

Phase 1: Preparation

Phase 2: Setup & Measurement

Phase 3: Analysis

Obtain Flat C175 Sample

Clean Sample Surface
(Acetone/IPA)

Measure Average Thickness (t)
with Micrometer

Mount Sample in Holder

Lower 4-Point Probe onto Sample

Apply Constant Current (I)
(Outer Probes)

Measure Voltage Drop (V)
(Inner Probes)

Repeat at Multiple Locations

Calculate Resistance
R = V / I

Calculate Resistivity
ρ = R * t * C.F.

Calculate Average Resistivity
and Standard Deviation

Click to download full resolution via product page

Caption: Workflow for C175 electrical resistivity measurement.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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essential and advanced chemicals, empowering
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